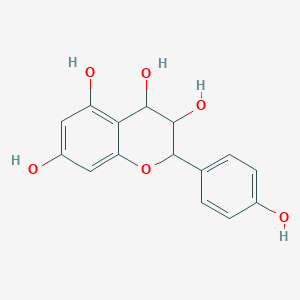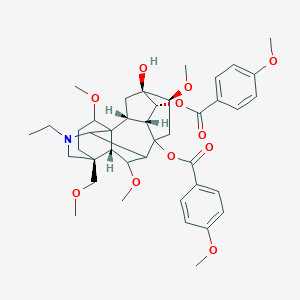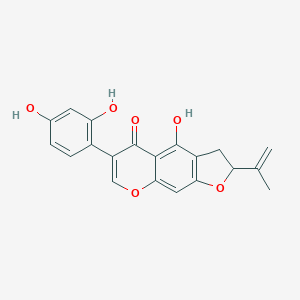
Berbamunine
Vue d'ensemble
Description
Berbamunine is a molecule derived from (S)-N-methylcoclaurine by CYP80A1/berbamunine synthase . It is a bisbenzylisoquinoline alkaloid that is produced by the enzyme berbamunine synthase . This enzyme belongs to the family of oxidoreductases .
Synthesis Analysis
The synthesis of bisbenzylisoquinolines starts from the conversion from N-methylcoclaurine to berbamunine, catalyzed by berbamunine synthase (CYP80A1) . For berbamine synthesis, a single copy of the berbamunine synthase gene was identified from a PacBio sequencing database .Molecular Structure Analysis
The systematic name of this enzyme class is (S)-N-methylcoclaurine,NADPH:oxygen oxidoreductase (C-O phenol-coupling) . The enzyme participates in alkaloid biosynthesis .Chemical Reactions Analysis
Berbamunine synthase is an enzyme that catalyzes the chemical reaction (S)-N-methylcoclaurine + ®-N-methylcoclaurine + NADPH + H + + O2 ⇌ berbamunine + NADP + + 2 H2O . The five substrates of this enzyme are (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2, whereas its three products are berbamunine, NADP+, and H2O .Applications De Recherche Scientifique
Molecular Biology and Enzymatic Activity
- Berbamunine synthase, a unique cytochrome P450-dependent enzyme from Berberis stolonifera, catalyzes the formation of C--O phenol couples in bisbenzylisoquinoline alkaloid biosynthesis. This enzyme is characterized by its ability to selectively form dimeric compounds without incorporating activated oxygen, a distinct feature compared to typical monooxygenases (Kraus & Kutchan, 1995).
Immunomodulatory Properties
- Berbamine, derived from Berberis vulgaris, exhibits anti-inflammatory properties by modulating the production and action of IFN-γ in CD4+ T cells. This effect involves altered STAT4 expression and impacts both T cells and antigen-presenting cells (APCs), demonstrating potential in treating autoimmune conditions (Ren et al., 2008).
- Studies on berbamine have also shown its suppressive effects on delayed-type hypersensitivity and mixed lymphocyte reactions, indicating potential as an immunosuppressive agent in clinical transplantation (Luo et al., 1998).
Cancer Research
- Berbamine's role in modulating various oncogenic cell-signaling pathways highlights its potential as an anti-cancer agent. This includes the activation of the TGF/SMAD pathway and the regulation of non-coding RNAs, with implications for developing effective cancer therapeutics (Farooqi et al., 2022).
- Berbamine has been shown to suppress the growth, migration, and invasion of metastatic human breast cancer cells, offering insights into potential treatment strategies for breast cancer (Wang et al., 2009).
Pharmacology and Toxicology
- Investigations into the metabolic activation of berbamine have provided insights into its biochemical mechanisms and cytotoxicity, crucial for understanding its pharmacological and toxicological profile (Sun et al., 2017).
Cardiovascular Studies
- Berbamine displays various cardiovascular pharmacological actions, including anti-arrhythmic effects and vasodilation, making it a subject of interest for research in cardiovascular disorders (Guo & Fu, 2005).
Mécanisme D'action
Orientations Futures
The future directions for Berbamunine research could involve further exploration of its biosynthetic pathways, potential therapeutic applications, and its pharmacokinetics properties . Additionally, the development of synthetic biology platforms for the production of Berbamunine in microbes could be a promising area of future research .
Propriétés
IUPAC Name |
(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-XZWHSSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964072 | |
| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Berbamunine | |
CAS RN |
485-18-7 | |
| Record name | (1S)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)












